molecular formula C18H16ClN3O2 B6347965 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1229405-43-9

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347965
CAS No.: 1229405-43-9
M. Wt: 341.8 g/mol
InChI Key: OPSVHDNVNLIVJG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 3,4-dimethoxyphenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction between the aldehydes and a suitable amine, such as guanidine or urea, under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting specific biological pathways.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound can serve as a probe for studying enzyme interactions and cellular processes.

    Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the dimethoxy groups, resulting in different chemical and biological properties.

    4-(4-Methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Contains a methoxy group instead of a chlorine atom, affecting its reactivity and interactions.

Uniqueness

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound is defined by a pyrimidine ring substituted at the 4-position with a chlorophenyl group and at the 6-position with a dimethoxyphenyl group. The presence of these substituents is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16ClN3O2
Molecular Weight331.78 g/mol
CAS Number1229405-43-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : A condensation reaction between appropriate aldehydes and an amine such as guanidine or urea.
  • Substitution Reactions : Introduction of the chlorophenyl and dimethoxyphenyl groups through nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Anti-inflammatory and Analgesic Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory and analgesic effects. In a study published in Chemical & Pharmaceutical Bulletin, newly synthesized pyrimidines were characterized and evaluated for these activities, showing promising results against inflammation models in vivo .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have demonstrated that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chlorophenyl group enhances lipophilicity, facilitating better interaction with biological membranes.

Case Studies

  • Anti-inflammatory Study : A series of pyrimidine derivatives were tested for their ability to reduce edema in animal models. The compound showed a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory properties.
  • Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth effectively at concentrations below 10 µM, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-23-16-8-5-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSVHDNVNLIVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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